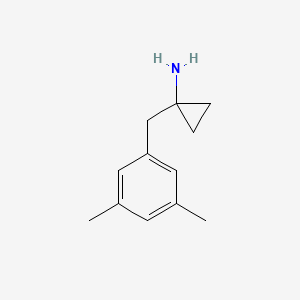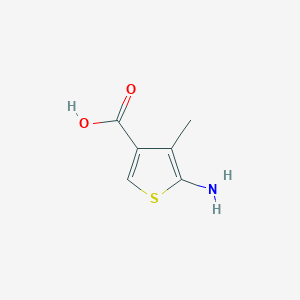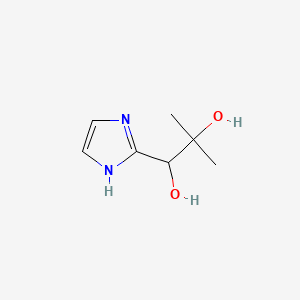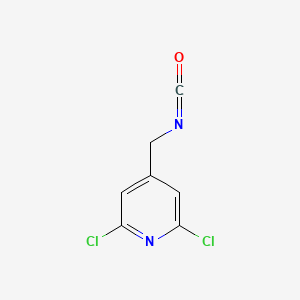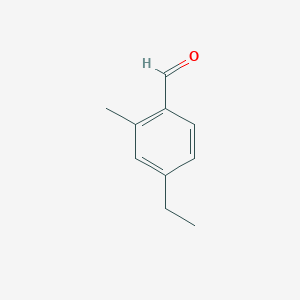
4-Ethyl-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 2-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts formylation of toluene derivatives using carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the formylation process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: 4-Ethyl-2-methylbenzoic acid.
Reduction: 4-Ethyl-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can disrupt cellular antioxidation processes, leading to oxidative stress and potential antimicrobial effects . The aldehyde group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position.
2-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position and has the methyl group at the 2-position.
4-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the 2-position.
Uniqueness: 4-Ethyl-2-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and physical properties.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
4-ethyl-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
STDAPSJLHHSAPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


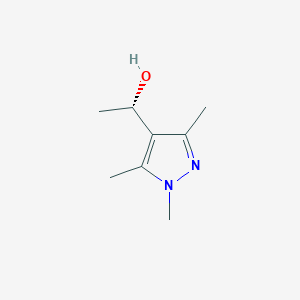
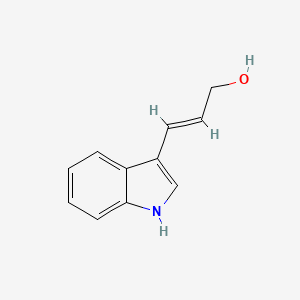
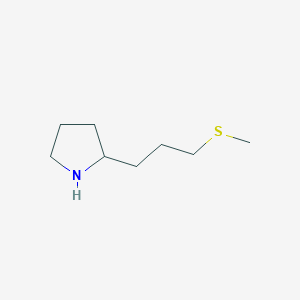

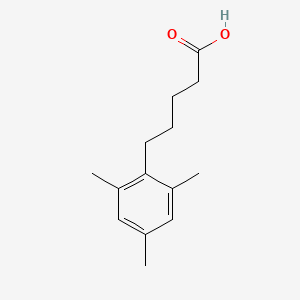
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
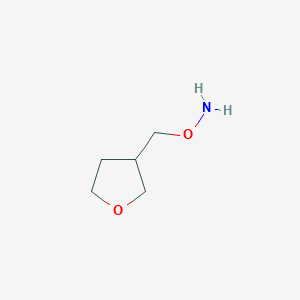
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

